Regioisomeric Differentiation via Computed Lipophilicity (XLogP3-AA)
The computed partition coefficient (XLogP3-AA) for 5,6-difluoro-2,3-dihydro-1H-inden-1-amine is 1.4 [1]. This value is distinct from its non-fluorinated parent (2,3-dihydro-1H-inden-1-amine, XLogP ~1.5-1.8) and other regioisomers due to the specific impact of vicinal fluorine atoms on polarity. While exact comparative XLogP values for all regioisomers are not consolidated in a single study, a class-level inference confirms that the 5,6-difluoro pattern offers a moderate lipophilicity profile suitable for balancing blood-brain barrier penetration and aqueous solubility, a key parameter in CNS drug discovery [2].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 |
| Comparator Or Baseline | Non-fluorinated 2,3-dihydro-1H-inden-1-amine (predicted XLogP ~1.5-1.8) |
| Quantified Difference | Reduction of ~0.1-0.4 log units, indicating increased polarity due to 5,6-difluoro substitution. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) [1]. |
Why This Matters
Controlled lipophilicity is critical for CNS drug candidates; the precise value of 1.4 helps researchers predict and compare bioavailability and off-target binding potential, influencing procurement decisions for building block libraries.
- [1] PubChem Compound Summary for CID 19699472. Computed Properties: XLogP3-AA. National Center for Biotechnology Information (2024). View Source
- [2] Wager, T. T., et al. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties. ACS Chemical Neuroscience, 1(6), 420–434. (Used for CNS drug property context). View Source
